

Spectroscopic comparison of AF647 and DyLight 649

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15556392

[Get Quote](#)

A Spectroscopic Showdown: AF647 vs. DyLight 649

In the realm of far-red fluorescence imaging and analysis, researchers demand dyes that offer superior brightness, photostability, and consistency. This guide provides a detailed spectroscopic comparison between two prominent fluorophores in this class: Alexa Fluor 647 (AF647) and DyLight 649. While both dyes are utilized in similar applications, a closer look at their performance metrics reveals key differences that can influence experimental outcomes. It is important to note that DyLight 649 has been discontinued by most suppliers and replaced by DyLight 650.^{[1][2]}

Spectroscopic Performance at a Glance

The efficacy of a fluorescent dye is primarily determined by its spectroscopic properties. A high molar extinction coefficient indicates efficient photon absorption, while a high quantum yield signifies the efficient conversion of absorbed light into emitted fluorescence. The product of these two values provides a measure of the dye's overall brightness.

Spectroscopic Property	Alexa Fluor 647	DyLight 649
Maximum Excitation (nm)	650[3][4]	652 - 655[2][5][6]
Maximum Emission (nm)	665[4]	670 - 673[2][5][6]
Molar Extinction Coefficient (ϵ , $\text{cm}^{-1}\text{M}^{-1}$)	239,000[4]	250,000[7]
Quantum Yield (Φ)	0.33[4][8]	Not Available
Calculated Brightness ($\epsilon \times \Phi$)	78,870	Not Available

Key Takeaways:

- Spectral Profile: Both dyes are spectrally similar to Cy5 and are well-suited for excitation with the 633 nm He-Ne laser or a 635 nm red diode laser.[9][10] Their emission profiles are also comparable, making them compatible with standard Cy5 filter sets.[10]
- Brightness: While DyLight 649 possesses a slightly higher molar extinction coefficient, the lack of available quantum yield data prevents a direct brightness comparison.[7] Alexa Fluor 647 is known for its high brightness and resistance to self-quenching, even at high degrees of labeling on antibodies.[11][12]
- Photostability and pH Independence: Alexa Fluor 647 is widely recognized for its exceptional photostability, allowing for longer exposure times during image acquisition with minimal signal loss.[4][13][14] It also maintains its fluorescent intensity over a broad pH range (pH 4-10), ensuring reliable performance in various buffer conditions.[15] DyLight dyes are also reported to have good photostability and are pH-independent.[6]

Experimental Protocols

The choice of fluorophore can significantly impact the quality of data in various applications. Below are detailed protocols for immunofluorescence, a common application for both AF647 and DyLight 649.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining intracellular targets in cells cultured on coverslips.

Materials:

- Cells cultured on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (specific to the target of interest)
- Secondary Antibody conjugated to AF647 or DyLight 649
- Mounting Medium with DAPI (e.g., ProLong Gold Antifade Mountant)

Procedure:

- Cell Culture: Grow cells to the desired confluence on sterile glass coverslips in a petri dish.
- Washing: Gently wash the cells three times with PBS to remove culture medium.
- Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C.

- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the AF647 or DyLight 649-conjugated secondary antibody in the blocking buffer. Protect the sample from light from this point forward. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each in the dark.
- **Mounting:** Mount the coverslip onto a microscope slide using a mounting medium containing DAPI to counterstain the nuclei.
- **Sealing and Imaging:** Seal the edges of the coverslip with nail polish. Allow the mounting medium to cure as per the manufacturer's instructions. Image the slide using a fluorescence microscope with appropriate filters for DAPI and the far-red fluorophore.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical immunofluorescence experiment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptavidin/DyLight 649 FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leinco.com [leinco.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- To cite this document: BenchChem. [Spectroscopic comparison of AF647 and DyLight 649]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556392#spectroscopic-comparison-of-af647-and-dylight-649\]](https://www.benchchem.com/product/b15556392#spectroscopic-comparison-of-af647-and-dylight-649)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com